molecular formula C18H16F3NO4 B2497988 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE CAS No. 1421457-11-5

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE

Cat. No.: B2497988
CAS No.: 1421457-11-5
M. Wt: 367.324
InChI Key: MORQPJNRTSRCKD-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound intended for research and development purposes. This molecule features a 2,3-dihydro-1-benzofuran moiety linked through a 2-hydroxyethyl chain to a 4-(trifluoromethoxy)benzamide group. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, often associated with biological activity and metabolic stability . The trifluoromethoxy (OCF3) group on the benzamide ring is a common substituent used to enhance a compound's lipophilicity and metabolic stability, which can influence its pharmacokinetic properties . Compounds with structural similarities, particularly those containing a benzamide group linked to a heterocyclic system, have been investigated for their potential as receptor antagonists and for activity within the central nervous system . For instance, certain benzamide derivatives have been explored as tools for studying prostanoid receptors, while other non-nitrogen heterocyclic compounds are of significant interest in neurological research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)26-14-4-1-11(2-5-14)17(24)22-10-15(23)12-3-6-16-13(9-12)7-8-25-16/h1-6,9,15,23H,7-8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORQPJNRTSRCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps. One common method includes the cyclization of ortho-hydroxystilbenes into benzofurans using hypervalent iodine reagents . Another approach involves the use of metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs metal complex catalysis. For instance, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions . This method is advantageous due to its efficiency and the ability to recycle the catalyst without significant loss of activity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in acetonitrile.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-yl derivatives, while reduction can produce dihydrobenzofuran compounds.

Scientific Research Applications

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can lead to improved insulin sensitivity and potential therapeutic effects for diabetes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide derivatives, enabling comparisons based on substituent effects, molecular properties, and hypothesized applications. Below is a detailed analysis of key analogs:

Structural Analogues from Literature

2.1.1 N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide ()

  • Substituents: Pyrimidine ring linked to a 4-(trifluoromethoxy)phenylamino group and a hydroxyethyl chain.
  • Key Differences: Replaces the dihydrobenzofuran moiety with a pyrimidine heterocycle, which may enhance hydrogen-bonding capacity.
  • Hypothesized Applications : Pyrimidine-containing compounds often exhibit kinase inhibition or antimicrobial activity, but this compound’s use remains unspecified.

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) ()

  • Substituents : 2,3-Dichlorophenyl and ethoxymethoxy groups.
  • Key Differences : Lacks the trifluoromethoxy group and dihydrobenzofuran system. The dichlorophenyl group confers strong electron-withdrawing effects and stability, common in herbicides.
  • Applications : Registered as a pesticide, highlighting the role of halogenation in agrochemical efficacy .

N-[2-(3-Fluoro-phenyl)-benzoxazol-5-yl]-3-methyl-4-nitro-benzamide ()

  • Substituents : Benzoxazole ring with 3-fluoro-phenyl and 4-nitro groups.
  • Key Differences: The benzoxazole core (vs.
  • Molecular Weight : 391.35 g/mol, significantly higher than typical benzamide pesticides, suggesting varied bioavailability .
Comparative Data Table
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Use
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide Benzamide 4-(Trifluoromethoxy), dihydrobenzofuran-hydroxyethyl ~407 (estimated) Agrochemical candidate
Etobenzanid Benzamide 2,3-Dichlorophenyl, ethoxymethoxy ~334 (estimated) Pesticide
N-[2-(3-Fluoro-phenyl)-benzoxazol-5-yl]-3-methyl-4-nitro-benzamide Benzamide Benzoxazole, 3-fluoro-phenyl, 4-nitro 391.35 Pharmaceutical/Agrochemical
N-(2-Hydroxyethyl)-3-(pyrimidin-4-yl)benzamide () Benzamide Pyrimidine, 4-(trifluoromethoxy)phenylamino ~450 (estimated) Research chemical
Substituent Effects and Research Implications
  • Trifluoromethoxy vs.
  • Dihydrobenzofuran vs. Benzoxazole/Pyrimidine : The dihydrobenzofuran’s partial saturation may improve membrane permeability relative to fully aromatic systems, while benzoxazole/pyrimidine cores could enhance target specificity via heterocyclic interactions .
  • Hydroxyethyl Chain : Present in both the target compound and ’s analog, this group may facilitate solubility or serve as a metabolic liability depending on formulation.

Biological Activity

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C15_{15}H16_{16}F3_{3}N1_{1}O3_{3}
  • Molecular Weight : 305.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which are crucial for neuroprotection and reducing oxidative stress in cells. This is particularly relevant in conditions such as neurodegenerative diseases.
  • Neuroprotective Effects : Research indicates that derivatives of benzofuran compounds can protect against neuronal damage. For instance, related compounds have demonstrated the ability to mitigate the effects of head injuries in animal models by inhibiting lipid peroxidation and scavenging free radicals .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell signaling pathways, potentially leading to anti-tumor effects by inhibiting cell proliferation.

1. Neuroprotective Properties

Studies have highlighted the neuroprotective potential of benzofuran derivatives. For example, compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis .

2. Antitumor Activity

Research into related benzofuran compounds has revealed their potential in cancer therapy. These compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression . The specific mechanisms involve targeting various signaling pathways that regulate cell survival and proliferation.

3. Antimicrobial Effects

Benzofuran derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that they may inhibit bacterial growth, making them candidates for developing new antibacterial agents.

Case Studies and Research Findings

StudyFindings
Neuroprotection A study demonstrated that benzofuran analogs reduced neuronal death in models of oxidative stress by up to 60% compared to control groups .
Antitumor Activity In vitro studies showed that related compounds inhibited the growth of various cancer cell lines (e.g., HT-29) with IC50 values ranging from 10 to 25 µM .
Antimicrobial Properties Compounds exhibited significant antibacterial activity against Gram-positive bacteria at concentrations as low as 50 µg/mL.

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